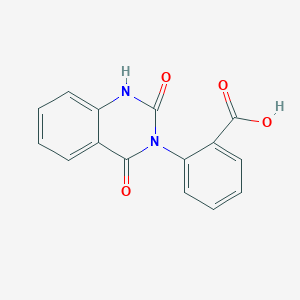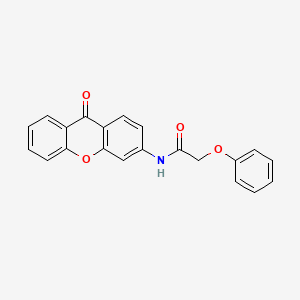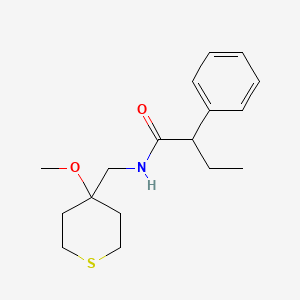
1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-3-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a versatile chemical compound used in various scientific research areas. It exhibits unique properties that make it useful for drug development, catalysis, and material synthesis. It belongs to the group of benzhydryl compounds, which are organic compounds whose parent structures include diphenylmethane (two benzene rings connected by a single methane), with any number of attached substituents .
Molecular Structure Analysis
The molecular structure of this compound includes a benzhydryl group (two benzene rings connected by a single methane) and a tetrahydroquinoline group. The benzhydryl group can be abbreviated as Ph2CH or Bzh .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Tetrahydropyrimidine-5-carboxylates Synthesis : A study described the synthesis of tetrahydropyrimidine-5-carboxylates, highlighting their potential in inhibiting carbonic anhydrase (CA) isozymes I and II, which are relevant in physiological processes (Sujayev et al., 2016).
Anticancer and Antiproliferative Activity : Novel urea and bis-urea primaquine derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, highlighting their potential in cancer treatment (Perković et al., 2016).
Molecular Docking Studies : The study of ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate explored its potential inhibitory activity against pyrrole inhibitor through molecular docking studies (El-Azab et al., 2016).
Development for Urinary Urge Incontinence : A compound was developed for treating urinary urge incontinence, highlighting the importance of the synthesis process in pharmaceutical applications (Hopes et al., 2006).
Synthesis of Isoquinoline Alkaloids : A method for preparing isoquinoline alkaloid skeletons was reported, demonstrating the compound's relevance in organic chemistry and potential in pharmaceutical synthesis (Mujde et al., 2011).
Biological Activity and Drug Development
Anticancer Agent Synthesis : Substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated as potential anticancer agents, showcasing the therapeutic potential of compounds derived from tetrahydroquinoline (Redda et al., 2010).
Antibacterial and Antifungal Activities : New pyrido quinazolones were synthesized, exhibiting significant antibacterial and antifungal activities, which could be beneficial in developing new antimicrobial drugs (Singh & Pandey, 2006).
Synthesis for Isoquinoline Derivatives : Research on lamellarin U and lamellarin G trimethyl ether showed how derivatives of tetrahydroisoquinoline can be used to create biologically active molecules (Liermann & Opatz, 2008).
Potential in Neurological Treatments : The exploration of a Selective Orexin-1 Receptor Antagonist indicates the potential of related compounds in treating stress-induced hyperarousal, without hypnotic effects, showing applications in neuropsychiatric disorders (Bonaventure et al., 2015).
Propriétés
IUPAC Name |
1-benzhydryl-3-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c1-2-28-22-15-14-21(17-20(22)13-16-23(28)29)26-25(30)27-24(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,14-15,17,24H,2,13,16H2,1H3,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTWPAPTDVAVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2836461.png)

![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)







![N-(4-chlorobenzyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2836475.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)

